N-cyclopropyl-3-isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]isoxazole-5-carboxamide
Overview
Description
N-cyclopropyl-3-isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.20557608 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Research has explored the synthesis of similar compounds, highlighting methods for creating pyrazole and isoxazole derivatives. These methods include 1,3-dipolar cycloaddition reactions and the annulation of three-membered rings with α-carbonyl and hydrazines, providing a variety of structurally diverse derivatives (Xue et al., 2016).
Pharmacological Activities
- Antiproliferative Effects : Some derivatives have been studied for their antiproliferative effect on cancer cells, with investigations into their DNA-binding interactions to understand their antitumor mechanisms. For instance, compounds have demonstrated the ability to bind to DNA, suggesting a potential mechanism for their antiproliferative effects (Lu et al., 2014).
Herbicidal Activity
- Design and Evaluation : A series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides was designed and synthesized, showing significant herbicidal activity against various weeds, indicating the agricultural applications of these compounds (Sun et al., 2020).
Antifungal and Antimicrobial Properties
- Antifungal Activity : Studies have evaluated the antifungal activity of pyrazole/isoxazole derivatives against phytopathogenic fungi, showing differences in the sensitivity of fungi to these substances. This indicates the potential use of these compounds in controlling fungal diseases in agriculture (Vicentini et al., 2007).
Properties
IUPAC Name |
N-cyclopropyl-3-(2-methylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-11(2)8-14-9-17(24-20-14)18(23)22(15-6-7-15)10-16-12(3)19-21(5)13(16)4/h9,11,15H,6-8,10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJRMIAGBFUCQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C2CC2)C(=O)C3=CC(=NO3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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